molecular formula C14H20BrNO B3285869 2-(4-bromophenyl)-N,N-diisopropylacetamide CAS No. 81467-61-0

2-(4-bromophenyl)-N,N-diisopropylacetamide

Cat. No. B3285869
Key on ui cas rn: 81467-61-0
M. Wt: 298.22 g/mol
InChI Key: SGOKMPIJLBDGQU-UHFFFAOYSA-N
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Patent
US05827887

Procedure details

4.21 g of 1-ethyl 3-(3-dimethylamino-propyl)-carbodiimide (EDAC) and 3.08 ml of diisopropylamine were added to a solution of 4.3 g of 4-bromo-benzeneacetic acid (BrPhCH2COOH) in 15 ml of dichloromethane and the mixture was stirred for 10 minutes at ambient temperature. After evaporation under reduced pressure, the crude product was chromatographed on silica, eluting with an ethyl acetate/cyclohexane mixture (2/8) to obtain 3.7 g of product in the form of an oil with a Rf=0.21 ethyl acetate/cyclohexane 2/8).
Quantity
4.21 g
Type
reactant
Reaction Step One
Quantity
3.08 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N=C=NCCCN(C)C)C.[CH:12]([NH:15][CH:16]([CH3:18])[CH3:17])([CH3:14])[CH3:13].[Br:19][C:20]1[CH:25]=[CH:24][C:23]([CH2:26][C:27](O)=[O:28])=[CH:22][CH:21]=1>ClCCl>[CH:12]([N:15]([CH:16]([CH3:18])[CH3:17])[C:27](=[O:28])[CH2:26][C:23]1[CH:24]=[CH:25][C:20]([Br:19])=[CH:21][CH:22]=1)([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
4.21 g
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C
Name
Quantity
3.08 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
4.3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was chromatographed on silica
WASH
Type
WASH
Details
eluting with an ethyl acetate/cyclohexane mixture (2/8)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)N(C(CC1=CC=C(C=C1)Br)=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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